Ac-Phe-Arg-Trp-NH2
Overview
Description
Ac-Phe-Arg-Trp-NH2 is a useful research compound. Its molecular formula is C28H36N8O4 and its molecular weight is 548.6 g/mol. The purity is usually 95%.
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Scientific Research Applications
Ac-Phe-Arg-Trp-NH2 is related to alpha-melanotropin peptides, with research identifying minimal sequences required for biological activity in specific assays. For instance, in a study on frog skin, it was found that Ac-His-Phe-Arg-Trp-NH2 (Ac-alpha-MSH6-9-NH2) demonstrated measurable biological activity, although significantly less potent than the native hormone (Hruby et al., 1987).
Truncation studies of alpha-melanotropin peptides have led to the discovery of tripeptide analogs like Ac-DPhe-Arg-DTrp-NH2, which show prolonged agonist bioactivity. This highlights the role of specific amino acids in these peptides for minimal biological activity (Haskell-Luevano et al., 1996).
A fluorescent chemosensor based on cucurbit[8]uril and acridine hydrochloride has been designed for the recognition of amino acids, including L-Phe and L-Trp, demonstrating the application of this compound related peptides in chemical sensing (Xu et al., 2020).
The peptide Ac-Nle-c[Asp-His-Phe-Arg-Trp-Ala-Lys]-NH2 was studied on human melanocortin receptors, identifying the importance of ligand stereochemistry at specific positions for agonist binding affinity and receptor selectivity (Haskell-Luevano et al., 1997).
Synthesis and pharmacological characterization of neuropeptides with structures including Phe-Trp sequences indicate their potential role in modulating the action of morphine (Yang et al., 1985).
In the context of enzyme-substrate specificity, peptides like Ac-Phe-NH2 and Ac-Trp-NH2 have been studied, offering insights into biochemical systems and enzyme kinetics (DeTar, 1981).
properties
IUPAC Name |
(2S)-2-[[(2S)-2-acetamido-3-phenylpropanoyl]amino]-N-[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-5-(diaminomethylideneamino)pentanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H36N8O4/c1-17(37)34-24(14-18-8-3-2-4-9-18)27(40)35-22(12-7-13-32-28(30)31)26(39)36-23(25(29)38)15-19-16-33-21-11-6-5-10-20(19)21/h2-6,8-11,16,22-24,33H,7,12-15H2,1H3,(H2,29,38)(H,34,37)(H,35,40)(H,36,39)(H4,30,31,32)/t22-,23-,24-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUCUFURZWPZEOH-HJOGWXRNSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H36N8O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
548.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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